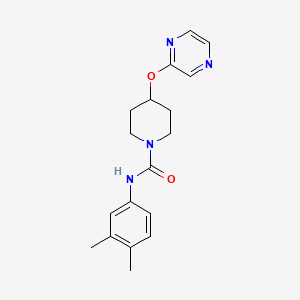

N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-13-3-4-15(11-14(13)2)21-18(23)22-9-5-16(6-10-22)24-17-12-19-7-8-20-17/h3-4,7-8,11-12,16H,5-6,9-10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQWIKZMEJUQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=CN=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Attachment of the pyrazin-2-yloxy group: This step involves the reaction of the piperidine derivative with a pyrazine derivative under suitable conditions.

Introduction of the carboxamide group: This can be done through an amidation reaction using an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table highlights structural differences between the target compound and its analogues from the provided evidence:

Comparative Analysis

Substituent Effects

- Aromatic Rings: The target’s 3,4-dimethylphenyl group is less electronegative than the 3,4-dichlorophenyl group in compound 53 . The dimethylamino groups in ’s compound introduce strong electron-donating effects, which may alter solubility and charge distribution .

Heterocyclic Moieties

- The pyrazin-2-yloxy group in the target compound offers nitrogen-rich sites for hydrogen bonding, contrasting with the benzodiazol-2-one in compound 53, which contains a fused aromatic system with a ketone oxygen . The latter may engage in dipole interactions or act as a hydrogen bond acceptor.

- The pyrrolidine and oxazepine groups in ’s compound introduce conformational flexibility and additional hydrogen-bonding sites, which could influence target selectivity .

Physicochemical Implications

Methodological Considerations

Structural determinations of these compounds likely employed crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation . The WinGX suite may also facilitate small-molecule crystallography workflows, enabling precise comparison of bond lengths and angles across analogs .

Biological Activity

N-(3,4-dimethylphenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a pyrazine moiety and an aromatic dimethylphenyl group. This structural configuration is thought to contribute significantly to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties . For instance, derivatives containing piperidine structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting a potential therapeutic application in cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Research has shown that piperidine derivatives can exhibit significant antibacterial and antifungal effects. In a comparative study, various synthesized compounds were tested against standard bacterial strains, demonstrating varying degrees of efficacy. Notably, some derivatives showed MIC values as low as 0.5 µg/mL against resistant strains of bacteria .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and microbial metabolism.

- Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its potential effects on mood disorders and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperidine derivatives:

- Anticancer Studies : A recent investigation into piperidine derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study reported that compounds with similar structural features to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

- Antibacterial Activity : In another study, the antibacterial efficacy of synthesized piperidine derivatives was assessed against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds significantly inhibited bacterial growth at low concentrations .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.